molecular formula C9H5BrF4O B3042274 2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone CAS No. 544429-23-4

2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone

Cat. No.: B3042274
CAS No.: 544429-23-4
M. Wt: 285.03 g/mol
InChI Key: VDDAMUXJCROWNQ-UHFFFAOYSA-N
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Description

2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H5BrF4O It is a brominated derivative of ethanone, featuring a trifluoromethyl group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone typically involves the bromination of a precursor compound. One common method is the reaction of 5-fluoro-2-(trifluoromethyl)acetophenone with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive bromine and other chemicals involved.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

  • 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanone
  • 2-Bromo-5-fluoro-2-methoxyacetophenone
  • 2-Bromo-5-(trifluoromethyl)pyridine

Comparison: Compared to similar compounds, 2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-4-8(15)6-3-5(11)1-2-7(6)9(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDAMUXJCROWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208551
Record name 2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544429-23-4
Record name 2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544429-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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